4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-N-(2,4-dimethoxyphenyl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)-N-(2,4-dimethoxyphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O6/c1-28-15-7-8-16(19(13-15)29-2)23-22(27)25-11-9-24(10-12-25)21(26)20-14-30-17-5-3-4-6-18(17)31-20/h3-8,13,20H,9-12,14H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCXGOJFDISFCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)N2CCN(CC2)C(=O)C3COC4=CC=CC=C4O3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-N-(2,4-dimethoxyphenyl)piperazine-1-carboxamide typically involves multiple steps, including the formation of the benzodioxin ring, the introduction of the piperazine moiety, and the final coupling with the dimethoxyphenyl group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-N-(2,4-dimethoxyphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler amine compounds.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its interactions with biological systems.
Medicine: Potential therapeutic agent for various conditions.
Industry: Used in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-N-(2,4-dimethoxyphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperazine-carboxamide derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of structurally related compounds:
Structural and Functional Group Variations
Pharmacological Implications
- Halogen vs. Methoxy Substitutions : Fluorophenyl or chlorophenyl groups (e.g., ) enhance lipophilicity and receptor binding compared to methoxy-substituted derivatives like the target compound. Methoxy groups may improve solubility but reduce membrane permeability .
- Carboxamide vs.
Receptor Affinity and Selectivity
- Piperazine derivatives with fluorophenyl or pyridinyl groups (e.g., ) show high affinity for dopamine D3 receptors due to aromatic stacking interactions . The target compound’s dimethoxyphenyl group may favor serotonin or adrenergic receptor binding.
- Enantioselectivity: Substituents like trifluoromethylphenyl () or pyridazine () enhance selectivity for enzymes (e.g., α-glucosidase, BRD4) .
Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Weight | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | ~440 g/mol | 3.2 | 2 | 7 |
| N-(3-chloro-4-methylphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide | ~388 g/mol | 3.8 | 1 | 5 |
| 4-Benzyl-N-methylpiperazine-1-carbothioamide | ~289 g/mol | 2.9 | 1 | 3 |
Q & A
Basic: What are the key considerations for optimizing the synthesis of this compound?
Answer:
The synthesis involves multi-step reactions, including piperazine functionalization, coupling with substituted benzodioxin moieties, and carboxamide formation. Critical factors include:
- Reagent selection : Use of 1-(2,4-dimethoxyphenyl)piperazine as a starting material, with coupling agents like EDC/HOBt for amide bond formation (common in similar piperazine-carboxamide syntheses) .
- Purification : Normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) to isolate intermediates and final products, ensuring >95% purity .
- Reaction conditions : Temperature control (0–25°C) during acyl chloride formation to prevent decomposition .
Advanced Note : For scalability, replace dichloromethane with ethanol to reduce toxicity while maintaining yield .
Basic: How to confirm structural identity and purity?
Answer:
- NMR : Analyze - and -NMR spectra to verify the piperazine ring (δ 2.5–3.5 ppm for CH groups), benzodioxin protons (δ 6.8–7.2 ppm), and carboxamide carbonyl (δ ~165 ppm) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns matching computational predictions .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
Advanced: What is the role of the benzodioxin-carbonyl group in biological activity?
Answer:
The benzodioxin-carbonyl moiety enhances receptor binding affinity by:
- Hydrophobic interactions : The fused benzodioxin ring engages with hydrophobic pockets in targets like dopamine D3 receptors .
- Conformational rigidity : Restricts rotation, improving selectivity (e.g., D3R vs. D2R with >1,000-fold selectivity in analogs) .
Experimental validation : Replace the carbonyl with an amine linker (e.g., in analogs from ) to observe >100-fold reduced D3R binding, confirming its critical role .
Advanced: How to resolve contradictions in structure-activity relationship (SAR) studies?
Answer:
Contradictions often arise from substituent effects. For example:
- Methoxy vs. chloro substituents : 2,4-Dimethoxyphenyl groups (in the target compound) may reduce off-target interactions compared to 3-chlorophenyl analogs (), but this requires validation via:
Advanced: How to assess stability under experimental conditions?
Answer:
- Thermal stability : Perform thermogravimetric analysis (TGA) to identify decomposition points (>200°C for similar piperazine-carboxamides) .
- Solution stability : Monitor degradation in PBS (pH 7.4) and DMSO via HPLC over 72 hours. Adjust storage to -20°C in argon if >5% degradation occurs .
- Light sensitivity : Conduct accelerated stability studies under UV light (254 nm) to simulate long-term storage conditions .
Advanced: How to design analogs to improve metabolic stability?
Answer:
- Replace labile groups : Substitute the 2,4-dimethoxyphenyl with fluorinated aryl groups (e.g., 4-fluorophenyl in ) to reduce CYP450-mediated oxidation .
- Introduce steric hindrance : Add methyl groups to the piperazine ring (as in ) to slow N-dealkylation .
- In vitro assays : Use liver microsomes (human/rat) to measure half-life (t) and intrinsic clearance (Cl) of analogs .
Advanced: How to address discrepancies in receptor selectivity data?
Answer:
- Chimeric receptor studies : Swap extracellular loops (e.g., E2 loop in D3R) to isolate regions governing selectivity .
- Kinetic assays : Compare association/dissociation rates (k/k) using surface plasmon resonance (SPR) to differentiate binding modes .
- Control experiments : Validate assays with known selective antagonists (e.g., SB-277011 for D3R) to confirm target engagement .
Advanced: What analytical methods detect degradation products?
Answer:
- LC-MS/MS : Identify hydrolyzed products (e.g., free piperazine or benzodioxin fragments) with MRM transitions .
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions, then compare chromatograms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
